molecular formula C14H17ClF4O3 B14310036 1-[2-(2-Butoxyethoxy)ethoxy]-4-chloro-2,3,5,6-tetrafluorobenzene CAS No. 114458-39-8

1-[2-(2-Butoxyethoxy)ethoxy]-4-chloro-2,3,5,6-tetrafluorobenzene

Cat. No.: B14310036
CAS No.: 114458-39-8
M. Wt: 344.73 g/mol
InChI Key: LYMJMVXZZREMEI-UHFFFAOYSA-N
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Description

1-[2-(2-Butoxyethoxy)ethoxy]-4-chloro-2,3,5,6-tetrafluorobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with chlorine and fluorine atoms, as well as a butoxyethoxyethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-Butoxyethoxy)ethoxy]-4-chloro-2,3,5,6-tetrafluorobenzene typically involves multiple steps. One common method includes the reaction of 4-chloro-2,3,5,6-tetrafluorobenzene with 2-(2-butoxyethoxy)ethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize efficiency and minimize waste. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-Butoxyethoxy)ethoxy]-4-chloro-2,3,5,6-tetrafluorobenzene can undergo several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzene ring can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The butoxyethoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under mild to moderate temperature conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce aldehydes or carboxylic acids.

Scientific Research Applications

1-[2-(2-Butoxyethoxy)ethoxy]-4-chloro-2,3,5,6-tetrafluorobenzene has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals, coatings, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-(2-Butoxyethoxy)ethoxy]-4-chloro-2,3,5,6-tetrafluorobenzene involves its interaction with molecular targets and pathways within a system. The compound’s unique structure allows it to bind to specific receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Butoxyethoxy)ethanol: A glycol ether solvent with similar structural features but lacking the aromatic ring and halogen substituents.

    4-Chloro-2,3,5,6-tetrafluorobenzene: An aromatic compound with similar halogen substitution but without the butoxyethoxyethoxy group.

Uniqueness

1-[2-(2-Butoxyethoxy)ethoxy]-4-chloro-2,3,5,6-tetrafluorobenzene is unique due to the combination of its aromatic ring with multiple halogen substituents and the presence of a butoxyethoxyethoxy group. This unique structure imparts specific chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

114458-39-8

Molecular Formula

C14H17ClF4O3

Molecular Weight

344.73 g/mol

IUPAC Name

1-[2-(2-butoxyethoxy)ethoxy]-4-chloro-2,3,5,6-tetrafluorobenzene

InChI

InChI=1S/C14H17ClF4O3/c1-2-3-4-20-5-6-21-7-8-22-14-12(18)10(16)9(15)11(17)13(14)19/h2-8H2,1H3

InChI Key

LYMJMVXZZREMEI-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCOCCOC1=C(C(=C(C(=C1F)F)Cl)F)F

Origin of Product

United States

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